Cas no 325978-15-2 (4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide)

4-Bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is a bifunctional aromatic amide compound featuring bromine substituents and methoxy groups on a biphenyl scaffold. Its structural design offers versatility in synthetic applications, particularly in cross-coupling reactions and as a building block for advanced organic frameworks. The presence of bromine atoms enhances reactivity in palladium-catalyzed transformations, while the methoxy groups contribute to solubility and electronic modulation. This compound is well-suited for pharmaceutical and materials science research, where precise functionalization and controlled molecular interactions are critical. Its high purity and defined stereochemistry make it a reliable intermediate for targeted synthesis.
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide structure
325978-15-2 structure
Product Name:4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide
CAS No:325978-15-2
MF:C28H22Br2N2O4
MW:610.29328584671
CID:5842697
PubChem ID:4991850
Update Time:2025-06-30

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • F0014-0067
    • AKOS001583478
    • N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(4-bromobenzamide)
    • 4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
    • 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide
    • 325978-15-2
    • Inchi: 1S/C28H22Br2N2O4/c1-35-25-15-19(7-13-23(25)31-27(33)17-3-9-21(29)10-4-17)20-8-14-24(26(16-20)36-2)32-28(34)18-5-11-22(30)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34)
    • InChI Key: RGLPKQYUURKSPR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NC1C=CC(=CC=1OC)C1C=CC(=C(C=1)OC)NC(C1C=CC(=CC=1)Br)=O)=O

Computed Properties

  • Exact Mass: 609.99258g/mol
  • Monoisotopic Mass: 607.99463g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 7
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 76.7Ų

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide Pricemore >>

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Additional information on 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide

Research Brief on 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide (CAS: 325978-15-2): Recent Advances and Applications

The compound 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide (CAS: 325978-15-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structure, featuring brominated benzamide and dimethoxy biphenyl moieties, makes it a promising candidate for targeting specific protein-protein interactions and enzymatic pathways.

Recent studies have highlighted the role of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide as a potent inhibitor of certain kinase enzymes, which are critical in the regulation of cellular processes such as proliferation, apoptosis, and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity and binding affinity for the ATP-binding site of targeted kinases, making it a valuable tool for both basic research and therapeutic development. The study utilized X-ray crystallography and molecular docking simulations to elucidate the compound's binding mode, providing insights for further structural optimization.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential in oncology. A preclinical study conducted by researchers at a leading pharmaceutical institute revealed that 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide effectively suppresses tumor growth in xenograft models of breast cancer and glioblastoma. The compound's mechanism of action involves the disruption of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which are often dysregulated in cancer cells. These findings suggest that this compound could serve as a scaffold for the development of novel anticancer agents.

The synthesis and scalability of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide have also been addressed in recent publications. A 2024 report in Organic Process Research & Development detailed an optimized synthetic route that improves yield and reduces the use of hazardous reagents. This advancement is critical for enabling large-scale production and facilitating further pharmacological evaluations. The report also emphasized the importance of purity and stability studies, which are essential for ensuring the compound's suitability for clinical development.

Despite these promising developments, challenges remain in the translational application of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Future research directions may include the design of derivatives with improved drug-like properties and the exploration of combination therapies to enhance efficacy and reduce resistance.

In conclusion, 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide (CAS: 325978-15-2) represents a promising chemical entity with diverse applications in chemical biology and drug discovery. The latest research underscores its potential as a kinase inhibitor and anticancer agent, while also highlighting the need for further optimization and validation. Continued investigation into this compound and its derivatives may yield significant contributions to the development of novel therapeutics for challenging diseases.

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